2-bromo-6,7-dichloro-1,3-benzothiazole
Description
Properties
CAS No. |
1188247-19-9 |
|---|---|
Molecular Formula |
C7H2BrCl2NS |
Molecular Weight |
283 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Bromo 6,7 Dichloro 1,3 Benzothiazole and Its Precursors
Direct Synthetic Routes to Halogenated 1,3-Benzothiazoles
Direct halogenation of the benzothiazole (B30560) nucleus is a primary strategy for introducing halogen atoms onto the heterocyclic ring. The reactivity of the benzothiazole system allows for electrophilic substitution, and various reagents and conditions have been developed to control the position and extent of halogenation.
Bromination Strategies for Benzothiazole Nucleus (e.g., using N-bromosuccinimide and titanium dioxide)
N-bromosuccinimide (NBS) is a versatile and commonly employed reagent for the bromination of aromatic and heterocyclic compounds. organic-chemistry.org Its use in the synthesis of brominated benzothiazoles offers a milder alternative to elemental bromine. utm.my Research has shown that the combination of NBS with a catalyst, such as titanium dioxide (TiO2), can facilitate the efficient bromination of the benzothiazole core.
One patented method describes the synthesis of 2,6-dibromo-benzothiazole by reacting benzothiazole with NBS and a catalytic amount of titanium dioxide in chloroform (B151607) at reflux temperatures. google.comgoogle.com This approach demonstrates the utility of a solid catalyst to promote the bromination reaction, potentially offering advantages in terms of handling and work-up procedures. While this specific example yields a dibrominated product at different positions, the underlying principle of using NBS and a catalyst is applicable to the synthesis of other brominated benzothiazoles.
The general conditions for such a reaction are outlined in the table below:
| Reactants | Catalyst | Solvent | Temperature | Reaction Time | Product |
| Benzothiazole, N-bromosuccinimide | Titanium dioxide | Chloroform | 45-55 °C (Reflux) | 9-15 hours | 2,6-dibromo-benzothiazole |
This data is based on the synthesis of 2,6-dibromo-benzothiazole and illustrates a general methodology.
While direct bromination at the 2-position of a pre-formed 6,7-dichloro-1,3-benzothiazole is a logical synthetic step, the regioselectivity of such a reaction would need to be carefully controlled to avoid substitution on the benzene (B151609) ring. The electron-withdrawing nature of the chlorine atoms would deactivate the benzene portion of the molecule towards electrophilic attack, potentially favoring substitution at the more reactive thiazole (B1198619) ring.
Regioselective Halogenation Approaches for Dichloro-Substituted Benzothiazoles
Achieving regioselective halogenation is crucial when synthesizing specifically substituted compounds like 2-bromo-6,7-dichloro-1,3-benzothiazole. The directing effects of existing substituents on the benzothiazole ring play a significant role in determining the position of incoming electrophiles. In the case of a 6,7-dichloro-substituted benzothiazole, the chlorine atoms would influence the electron density of the aromatic ring.
Cyclization Reactions for Benzothiazole Ring System Formation
An alternative to direct halogenation is the construction of the benzothiazole ring from precursors that already contain the desired substituents. This approach often provides better control over the final substitution pattern.
Utilization of 2-aminothiophenols with Carboxylic Acids or Aldehydes
The condensation of 2-aminothiophenols with carboxylic acids or their derivatives is a fundamental and widely used method for the synthesis of 2-substituted benzothiazoles. nih.govmdpi.comthieme-connect.de To synthesize 2-bromo-6,7-dichloro-1,3-benzothiazole via this route, one would theoretically start with 2-amino-4,5-dichlorothiophenol and a bromo-functionalized one-carbon synthon.
The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and dehydration to form the thiazole ring. nih.gov Various catalysts and reaction conditions have been developed to promote this condensation, including the use of polyphosphoric acid (PPA), methanesulfonic acid, or microwave irradiation to drive the reaction. thieme-connect.comresearchgate.netnih.gov
A representative reaction scheme is as follows: 2-amino-4,5-dichlorothiophenol + Bromo-functionalized one-carbon synthon → 2-bromo-6,7-dichloro-1,3-benzothiazole
The choice of the one-carbon synthon is critical. While direct use of bromoformic acid is not feasible, an appropriate equivalent or a multi-step sequence would be necessary. For instance, condensation with an orthoester followed by a bromination-decarboxylation sequence could be a potential, albeit complex, route.
Cyclization of Substituted Anilines with Thiocyanogen or Potassium Thiocyanate (B1210189) in the Presence of Bromine
The reaction of substituted anilines with a source of thiocyanate, such as thiocyanogen or potassium thiocyanate, in the presence of an oxidizing agent like bromine, provides a direct route to 2-aminobenzothiazoles. researchgate.netindexcopernicus.com This method, often referred to as the Hugershoff reaction, is particularly useful for preparing 2-amino derivatives, which can then be further functionalized.
For the synthesis of a precursor to 2-bromo-6,7-dichloro-1,3-benzothiazole, one would start with 3,4-dichloroaniline. The reaction with potassium thiocyanate and bromine would yield 2-amino-6,7-dichlorobenzothiazole. researchgate.net This intermediate could then undergo a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently replaced by a bromine atom.
The following table summarizes this synthetic approach:
| Starting Material | Reagents | Intermediate | Subsequent Reaction | Final Product |
| 3,4-dichloroaniline | KSCN, Br2 | 2-amino-6,7-dichlorobenzothiazole | Sandmeyer reaction (NaNO2, HBr, CuBr) | 2-bromo-6,7-dichloro-1,3-benzothiazole |
This two-step process offers a viable pathway to the target molecule, leveraging a well-established cyclization method followed by a standard functional group transformation.
Catalytic and Green Chemistry Approaches in Benzothiazole Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of heterocyclic compounds, including benzothiazoles. mdpi.comsemanticscholar.orgresearchgate.net These "green chemistry" approaches focus on reducing waste, avoiding hazardous reagents and solvents, and improving energy efficiency.
Microwave-assisted synthesis has also emerged as a powerful tool in benzothiazole preparation. researchgate.net Microwave irradiation can significantly reduce reaction times and improve yields, often in the absence of a solvent, which aligns with the principles of green chemistry.
Furthermore, the use of greener solvents, such as water or glycerol (B35011), is being investigated to replace traditional volatile organic solvents. mdpi.com One-pot, multi-component reactions are also gaining prominence as they reduce the number of synthetic steps and purification stages, leading to a more efficient and less wasteful process. nih.gov
While specific green chemistry protocols for the synthesis of 2-bromo-6,7-dichloro-1,3-benzothiazole are not extensively documented, the application of these principles to the general synthetic strategies outlined above holds great promise for developing more sustainable routes to this and other halogenated benzothiazoles.
Palladium-Catalyzed Coupling Reactions for Benzothiazole Derivatives
Palladium-catalyzed reactions have become a powerful tool for constructing complex molecules, including benzothiazole frameworks. acs.org These methods offer a significant advantage over classical syntheses, which can suffer from low functional group tolerance and the use of stoichiometric amounts of toxic reagents. acs.org A key strategy involves the palladium-catalyzed C-H functionalization and intramolecular C-S bond formation from thiobenzanilide precursors. acs.orgnih.govresearchgate.net
This catalytic approach allows for the synthesis of variously substituted benzothiazoles in high yields. nih.govresearchgate.net The catalytic system often consists of a palladium(II) catalyst, a copper(I) co-catalyst, and an additive like tetrabutylammonium bromide (Bu4NBr). acs.orgnih.govresearchgate.net This process is tolerant of a wide range of functional groups. acs.orgresearchgate.net For instance, the synthesis of 2-substituted benzothiazoles has been achieved with good yields, where reactions of substrates with a substituent at the 3-position occur regioselectively at the less sterically hindered 6-position. acs.org This methodology can also be extended to the synthesis of 2-aminobenzothiazole (B30445) derivatives. acs.org
| Catalyst System Component | Typical Molar % / Stoichiometry | Purpose |
| Palladium(II) Catalyst (e.g., PdCl₂) | 10 mol % | Primary catalyst for C-H activation |
| Copper(I) Co-catalyst | 50 mol % | Facilitates the catalytic cycle |
| Additive (e.g., Bu₄NBr) | 2 equivalents | Enhances reaction efficiency |
This interactive table summarizes a typical catalytic system for the palladium-catalyzed synthesis of benzothiazoles. acs.orgnih.gov
Microwave-Assisted and One-Pot Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scielo.brias.ac.innih.govnih.gov This technology is particularly effective for the synthesis of heterocyclic compounds like benzothiazoles. scielo.brias.ac.in
Research has shown that microwave-assisted synthesis of benzothiazole derivatives can significantly reduce reaction times, in some cases by a factor of 25, while increasing product yields by 12% to 20% over conventional methods. scielo.br These protocols are often conducted in a "one-pot" manner, where reactants are mixed, and the cyclocondensation occurs under microwave irradiation without isolating intermediates. ias.ac.in For example, benzothiazoles can be synthesized by the microwave-assisted reaction of 2-aminothiophenols with aldehydes. ias.ac.in The efficiency of this green chemistry approach makes it highly attractive for the rapid generation of libraries of benzothiazole compounds. ias.ac.in
| Method | Reaction Time | Yield | Advantages |
| Conventional Heating | Hours to Days | Moderate | Standard laboratory setup |
| Microwave Irradiation | Minutes to Hours | Good to Excellent | Reduced reaction time, increased yields, cleaner reactions |
This interactive table compares conventional and microwave-assisted synthesis for benzothiazole derivatives. scielo.brnih.gov
Metal-Free and Solvent-Free Reaction Conditions
In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that avoid the use of transition metals and harsh solvents. For benzothiazole synthesis, a notable metal-free approach involves the reaction of o-haloanilines with carbon disulfide. organic-chemistry.org
An efficient, metal-free strategy utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote a tandem reaction between an o-haloaniline and carbon disulfide. organic-chemistry.org This reaction proceeds smoothly to afford 2-mercaptobenzothiazole derivatives in good to excellent yields. organic-chemistry.org The proposed mechanism involves a nucleophilic attack of the aniline (B41778) on carbon disulfide, followed by an intramolecular SNAr cyclization. organic-chemistry.org This method is advantageous as it avoids harsh conditions and the use of toxic metals, making it more environmentally friendly. organic-chemistry.org
Synthesis of Key Intermediates and Building Blocks (e.g., 2-aminobenzothiazoles, 2-mercaptobenzothiazoles)
The synthesis of 2-bromo-6,7-dichloro-1,3-benzothiazole relies on the availability of appropriately substituted precursors, primarily functionalized 2-aminobenzothiazoles and 2-mercaptobenzothiazoles.
Preparation of Functionalized 2-Aminobenzothiazoles
2-Aminobenzothiazoles are crucial intermediates in the synthesis of a wide array of biologically active molecules. nih.gov A classical and widely used method for their synthesis involves the reaction of substituted anilines with a thiocyanate source, such as potassium or ammonium (B1175870) thiocyanate, in the presence of an oxidizing agent like bromine or N-bromosuccinimide (NBS). nih.govgoogle.com
For example, the synthesis of 2-amino-5,6-dichlorobenzothiazole can be achieved via a one-pot method by reacting 3,4-dichloroaniline with ammonium thiocyanate and N-bromosuccinimide in an acidic ionic liquid, which acts as both the solvent and catalyst. google.com This approach is noted for its simple operation, high efficiency, and the reusability of the ionic liquid. google.com Similarly, 2-amino-6-chlorobenzothiazole (B160215) can be prepared from 4-chlorophenylthiourea by reaction with sulfuryl chloride, followed by neutralization. prepchem.com These methods provide access to the core benzothiazole structure bearing the necessary amino group at the 2-position, which can be further modified.
| Starting Material | Reagents | Product | Key Features |
| 3,4-Dichloroaniline | Ammonium thiocyanate, N-bromosuccinimide, Ionic Liquid | 2-Amino-5,6-dichlorobenzothiazole | One-pot synthesis, green chemistry google.com |
| 4-Chlorophenylthiourea | Sulfuryl chloride, Ammonia solution | 2-Amino-6-chlorobenzothiazole | Classical cyclization method prepchem.com |
| 4-Substituted anilines | Potassium thiocyanate, Bromine, Acetic acid | 6-Substituted 2-aminobenzothiazoles | Traditional solution-phase synthesis nih.gov |
This interactive table outlines various synthetic routes to functionalized 2-aminobenzothiazoles.
Synthesis of 2-Mercaptobenzothiazoles
2-Mercaptobenzothiazole (MBT) and its derivatives are another class of vital intermediates. mdpi.comnih.gov Classical synthesis methods include the reaction of o-aminothiophenol with carbon disulfide under high pressure. nih.gov More modern and efficient approaches have been developed from o-haloaniline precursors. organic-chemistry.orgnih.gov
One such method involves the reaction of o-haloanilines with carbon disulfide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.orgnih.gov This DBU-promoted tandem reaction is a highly efficient, metal-free route to various 2-mercaptobenzothiazole derivatives. organic-chemistry.org The synthesis proceeds in good yields and tolerates a range of substituents on the aniline ring. organic-chemistry.org Substituted 2-mercaptobenzothiazoles can then be used in subsequent reactions, for example, by reacting with chloroethyl acrylate in dimethylformamide to produce more complex derivatives. mdpi.com
| Precursor | Reagents | Product | Method Type |
| o-Haloaniline | Carbon disulfide, DBU | 2-Mercaptobenzothiazole | Metal-free, tandem reaction organic-chemistry.org |
| o-Aminothiophenol | Carbon disulfide | 2-Mercaptobenzothiazole | Classical high-pressure method nih.gov |
| Substituted 2-mercaptobenzothiazole | Sodium bicarbonate, Dimethylformamide, 2-Chloroethyl acrylate | S-substituted 2-mercaptobenzothiazole derivative | Nucleophilic substitution mdpi.com |
This interactive table summarizes key synthetic methods for 2-mercaptobenzothiazoles.
Derivatization and Structural Modification Strategies for Enhanced Research Utility
Functionalization at the C-2 Position of the Benzothiazole (B30560) Ring
The C-2 position, occupied by a bromine atom, is a prime target for introducing structural diversity. The bromine atom serves as a versatile leaving group, enabling a variety of cross-coupling and substitution reactions.
The introduction of aryl and substituted phenyl groups at the C-2 position is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govnih.govwikipedia.orgorganic-chemistry.org This reaction involves the coupling of the 2-bromo-benzothiazole derivative with an aryl boronic acid or its ester in the presence of a palladium catalyst and a base. nih.govwikipedia.org
The Suzuki reaction is highly versatile and can be performed with a wide range of aryl boronic acids, allowing for the introduction of various substituted phenyl groups. researchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. nih.govwikipedia.org For instance, ligand-free Suzuki-Miyaura coupling methodologies have been developed for sterically hindered substrates, which rely on the coordinating properties of the benzothiazole ring nitrogen to form a palladacyclic intermediate. nih.gov This method has proven effective for synthesizing 1,2-diaryl-substituted heterocyclic frameworks with good to excellent yields. nih.gov
Table 1: Examples of Suzuki Coupling Reactions on Benzothiazole Scaffolds This table is illustrative and based on general Suzuki reactions for benzothiazoles, as specific data for the 6,7-dichloro derivative was not available.
| Starting Material | Coupling Partner | Catalyst/Base | Product | Yield |
|---|---|---|---|---|
| 2-Amino-6-bromobenzothiazole | Aryl boronic acids/esters | Palladium catalyst | 2-Amino-6-arylbenzothiazoles | Moderate to Excellent nih.gov |
| 2'-Bromo-2-aryl benzothiazole | Aryl boronic acids | Ligand-free Palladium | 2'-Aryl-2-aryl-benzothiazoles | Up to 99% nih.gov |
The bromine at the C-2 position can be replaced by nitrogen-containing functional groups to synthesize amide and amine derivatives. This is typically achieved through nucleophilic substitution reactions where an amine acts as the nucleophile, displacing the bromide. chemguide.co.ukyoutube.com However, these reactions can sometimes be challenging and may lead to a mixture of products, including secondary and tertiary amines, due to the reactivity of the newly formed amine. chemguide.co.ukyoutube.comyoutube.com
To create amide derivatives, a common synthetic route involves first converting the 2-bromo-benzothiazole to a 2-amino-benzothiazole, which can then be acylated. For example, 2-amino-6-chlorobenzothiazole (B160215) can react with various acyl chlorides in the presence of a base like triethylamine (B128534) to yield N-(6-chlorobenzo[d]thiazol-2-yl)amides. nih.gov This two-step approach provides a more controlled method for synthesizing amide derivatives.
Another strategy involves the synthesis of N-benzyl substituted aminobenzothiazoles. For instance, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine has been synthesized and characterized. nih.gov These reactions highlight the versatility of the benzothiazole core in accommodating various amine and amide functionalities, which are of significant interest in medicinal chemistry.
Substitution and Modification at the Benzene (B151609) Ring (C-4, C-5, C-6, C-7)
While the starting material is already substituted at the C-6 and C-7 positions with chlorine, further modifications to the benzene ring can be explored to synthesize a wider range of derivatives.
Introducing additional or different halogen atoms onto the benzene ring of a pre-existing dichlorobenzothiazole is a complex synthetic challenge. Typically, the synthesis of specifically halogenated benzothiazoles starts from appropriately substituted anilines. For example, the synthesis of 2-amino-6-fluoro-7-chlorobenzothiazole is a known procedure, which can then be used to create further derivatives. researchgate.net The introduction of a bromine atom at other positions, such as in 2-amino-4-bromobenzothiazole, is also a documented strategy in medicinal chemistry to alter a molecule's physicochemical properties. The synthesis of a series of halogenated derivatives of other aromatic systems has been used to study the effect of different halogens on photophysical properties. nih.gov
The incorporation of electron-donating groups like methyl and methoxy, or electron-withdrawing groups like nitro, onto the benzothiazole's benzene ring can significantly alter its electronic properties. Similar to halogenation, these groups are often introduced at the precursor stage. For example, the synthesis of 5-methyl-7-(4-nitrophenyl) nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidine derivatives has been achieved through multi-component condensation reactions involving 4-nitrobenzaldehyde. researchgate.net In other heterocyclic systems, treatment of sulfonyl esters with secondary amines has yielded methoxy-substituted derivatives. researchgate.net These examples from related chemistries suggest that a similar targeted synthesis approach, starting with appropriately substituted anilines, would be the most viable strategy for obtaining 6,7-dichloro-benzothiazoles with additional methyl, methoxy, or nitro groups.
Conjugation and Hybridization with Other Heterocyclic Systems
Creating hybrid molecules by conjugating the 2-bromo-6,7-dichloro-1,3-benzothiazole core with other heterocyclic systems is a promising strategy for developing compounds with novel properties. The reactivity of the C-2 bromo group makes it an ideal handle for such conjugations.
For example, the bromine can be substituted by a thiol-containing heterocycle. An unprecedented reaction pathway was discovered for the nucleophilic substitution of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131). nih.gov This reaction proceeds through a seleniranium intermediate, leading to the formation of a new, more complex heterocyclic system. nih.gov
Furthermore, the synthesis of hybrid molecules by linking benzothiazoles to other heterocycles like pyrazole (B372694) has been explored. nih.gov These molecular fusion strategies aim to combine the chemical and biological attributes of different heterocyclic scaffolds. For instance, pyrazole analogues have been hybridized with other rings to create novel compounds targeting specific enzymes. nih.gov Such approaches, applied to 2-bromo-6,7-dichloro-1,3-benzothiazole, could yield a diverse library of hybrid molecules for further research.
Synthesis of Benzothiazole-Triazine Conjugates
The conjugation of benzothiazole with a triazine moiety represents a key strategy in medicinal chemistry. Triazine derivatives are known for their diverse biological activities, and their combination with the benzothiazole nucleus can lead to hybrid molecules with synergistic or novel properties. The synthesis of such conjugates often involves the nucleophilic substitution of a halogen on the triazine ring with a nucleophilic group on the benzothiazole, or vice versa.
For instance, a general approach involves the reaction of a 2-aminobenzothiazole (B30445) with a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core. The stepwise substitution of the chlorine atoms on the triazine ring allows for the controlled introduction of different substituents. While specific studies on 2-bromo-6,7-dichloro-1,3-benzothiazole are not prevalent, research on related structures provides a template for potential synthetic routes. For example, new series of s-triazine derivatives bearing benzimidazole (B57391) and benzothiazole moieties have been synthesized and evaluated for their anticancer activity. researchgate.net In these studies, derivatives containing a benzimidazole scaffold were generally found to be more potent than the corresponding benzothiazole analogues. researchgate.net
The rationale for creating these conjugates often stems from the desire to combine the pharmacophores of both heterocyclic systems. This molecular hybridization can lead to compounds with enhanced biological profiles.
Development of Benzothiazole-Fluoroquinolone Hybrid Compounds
Fluoroquinolones are a well-established class of antibacterial agents. tandfonline.com The development of hybrid compounds that couple a benzothiazole moiety with a fluoroquinolone is a promising strategy to overcome antibiotic resistance and broaden the spectrum of activity. tandfonline.comnih.gov The synthesis of these hybrids typically involves linking the C-2 position of the benzothiazole to the fluoroquinolone core, often through an amide or a related functional group. nih.govbenthamdirect.comeurekaselect.comresearchgate.net
A common synthetic approach involves the initial preparation of a substituted 2-aminobenzothiazole, which can then be coupled with a fluoroquinolone carboxylic acid derivative. tandfonline.comnih.gov The resulting hybrids have been investigated for their antibacterial, analgesic, and anthelmintic activities. tandfonline.comnih.gov For example, a series of novel fluoroquinolone derivatives clubbed with a benzothiazole moiety demonstrated good activity against both gram-negative and gram-positive bacterial strains. tandfonline.comnih.gov
Table 1: Illustrative Antibacterial Activity of Benzothiazole-Fluoroquinolone Hybrids
| Compound ID | Target Bacteria | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Hybrid A | B. subtilis | 4 |
| Hybrid A | S. aureus | 3 |
| Hybrid A | E. coli | 8 |
| Hybrid A | P. aeruginosa | 15 |
Note: This table is illustrative and based on findings for related benzothiazole-fluoroquinolone hybrids, not specifically on 2-bromo-6,7-dichloro-1,3-benzothiazole derivatives. tandfonline.comnih.gov
Integration with Imidazole (B134444) and Imidazoline (B1206853) Moieties
The integration of imidazole and imidazoline rings with the benzothiazole scaffold is another important area of chemical exploration. nih.gov Both imidazole and imidazoline are privileged structures in medicinal chemistry, appearing in numerous bioactive compounds. The combination of these heterocycles can lead to novel molecules with a wide range of potential applications.
Synthetic strategies for creating these hybrids can vary. One approach involves the use of a benzothiazole derivative as a building block, which is then reacted with reagents to construct the imidazole or imidazoline ring. Alternatively, pre-formed imidazole or imidazoline moieties can be coupled to the benzothiazole core. For example, hybrid compounds with a thione-linked benzimidazole and benzothiazole structure have been synthesized and investigated for their biological effects. nih.gov
Rational Design of Derivatives for Specific Research Hypotheses
The derivatization of 2-bromo-6,7-dichloro-1,3-benzothiazole is often guided by specific research hypotheses. The rational design of new molecules involves considering the target, the desired properties, and the synthetic feasibility. For instance, if the goal is to develop a new anticancer agent, derivatives might be designed to interact with specific biological targets, such as enzymes or receptors that are overexpressed in cancer cells.
The hybridization of two or more bioactive structural motifs is a common strategy in modern medicinal chemistry. acs.org This approach aims to create novel chemical entities with enhanced potency or selectivity. acs.org For example, the synthesis of hybrid molecules containing both benzimidazole and pyrazole structural motifs has been reported, with some of these compounds showing promising anti-inflammatory activity. acs.org This principle can be applied to the design of derivatives of 2-bromo-6,7-dichloro-1,3-benzothiazole, where the benzothiazole core is combined with other pharmacophores to test specific biological hypotheses.
The selection of appropriate building blocks and synthetic routes is crucial for the successful implementation of a rational design strategy. The 2-bromo functionality on the target compound serves as a versatile handle for introducing a wide array of substituents and for constructing more complex molecular architectures.
Structure Activity Relationship Sar Studies and Molecular Recognition
Positional Impact of Halogenation on Molecular Activity
Halogenation is a common strategy in drug design to modulate the lipophilicity, electronic properties, and metabolic stability of a molecule. In the context of the benzothiazole (B30560) scaffold, the position and nature of the halogen substituents are critical determinants of biological activity.
Role of Bromine at the 2-position
The introduction of bromine at the C-2 position is typically achieved through cyclization reactions where bromine itself or a bromine-containing reagent like N-bromosuccinimide (NBS) is used as a catalyst or reactant. rjpbcs.comnih.gov For instance, the conversion of substituted arylthioureas to 2-aminobenzothiazoles can be accomplished using an electrophilic bromine source. rjpbcs.com While direct studies detailing the specific activity conferred by a 2-bromo substituent are not extensively documented in isolation, its presence establishes a key synthetic handle. The C-Br bond can participate in further cross-coupling reactions, allowing for the introduction of diverse substituents to explore and optimize biological activity. The high reactivity of the 2-position makes it a focal point for generating molecular diversity in benzothiazole libraries. nih.gov
Influence of Dichloro Substitution at 6,7-positions
Substitutions on the benzene (B151609) portion of the benzothiazole nucleus significantly influence the electronic properties and binding interactions of the molecule. The synthesis of 2-amino-6,7-dichlorobenzothiazole has been achieved through the cyclization of appropriately substituted anilines, indicating the chemical accessibility of this substitution pattern. rjpbcs.com
While specific data on the 6,7-dichloro arrangement is limited, studies on related chlorinated benzothiazoles provide valuable insights. For example, a 6-chloro substituent, as seen in 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine, was part of a compound that demonstrated significant inhibition of cancer cell proliferation and anti-inflammatory activity. nih.gov Similarly, substitutions at the 2- and 6-positions have been shown to yield significant anticancer potential. nih.gov It is inferred that the presence of two chlorine atoms at the 6- and 7-positions would substantially increase the lipophilicity and electron-withdrawing nature of the benzene ring, which could profoundly impact the molecule's interaction with biological targets.
Contributions of Substituents at the C-2 Position to Activity Profiles
The substituent at the C-2 position is a major determinant of the pharmacological profile of benzothiazole derivatives. benthamscience.comijper.org A wide array of functionalities has been explored at this position, leading to compounds with diverse biological activities. The nature of this substituent can direct the molecule towards specific biological targets. For example, the introduction of specific aryl groups can lead to potent anticancer activity, while other substitutions may result in antimicrobial or anti-inflammatory agents. benthamdirect.comnih.govfrontiersin.org
The following table summarizes the influence of various substituents at the C-2 position on the biological activity of the benzothiazole scaffold.
| C-2 Substituent Type | Resulting Biological Activity | Reference |
| Aryl Groups (e.g., 2-hydroxyphenyl) | Improved antitumor selectivity | nih.gov |
| Amino Groups (-NHR) | Anticancer, Anti-inflammatory, Neuroprotective | nih.govfrontiersin.org |
| Methylthio Group (-SCH3) | Interaction with lysozyme (B549824), potential allosteric modulation | mdpi.com |
| Carboxamide Derivatives | Selective CB2 receptor agonism (anti-inflammatory) | nih.gov |
| Styryl Groups | Antiproliferative against pancreatic cancer cells | iiarjournals.org |
This table is interactive. Click on the headers to sort.
Effects of Substitutions on the Benzene Ring (C-4, C-5, C-6, C-7) on Activity
Research has shown that specific substitution patterns are associated with enhanced biological effects. For instance, the introduction of a nitro (-NO2) or cyano (-CN) group at the C-6 position was found to enhance antiproliferative activity. nih.gov Halogenation of the ring is also a key strategy; a 6-fluoro substituent on an aryl ring attached at C-2 increased antimicrobial activity. benthamdirect.comingentaconnect.com
The table below outlines observed effects of substitutions on the benzothiazole benzene ring.
| Position | Substituent | Observed Effect on Activity | Reference |
| C-6 | Nitro (-NO2) | Increased antiproliferative activity | nih.gov |
| C-6 | Cyano (-CN) | Increased antiproliferative activity | nih.gov |
| C-6 | Halogen (e.g., -Cl, -F) | Potent antiproliferative and antimicrobial activity | nih.govbenthamdirect.commdpi.com |
| C-5 | Chloro (-Cl) | Component of potent antiproliferative agents | mdpi.com |
This table is interactive. Click on the headers to sort.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
QSAR is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. chula.ac.th For benzothiazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for activity, such as the inhibition of protein tyrosine kinase p56lck. thaiscience.infoijpsr.com
These models provide insights into how steric, electrostatic, and hydrophobic fields of the molecules influence their inhibitory potential. thaiscience.info Key physicochemical descriptors that are often found to be significant in QSAR models for benzothiazoles include subdivided surface area, partial charges, and water-accessible surface area. benthamdirect.com For example, a GQSAR (Group-based QSAR) study on benzothiazole derivatives for anticancer activity revealed that the presence of hydrophobic groups on one fragment of the molecule would potentiate the activity. chula.ac.th
A typical QSAR study involves generating a model based on a training set of compounds and then validating it with a test set. The predictive power of these models is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred). benthamdirect.com
| QSAR Study Parameter | Description | Typical Value/Finding | Reference |
| Methodology | CoMFA, CoMSIA, G-QSAR | Used to identify key structural features for activity. | chula.ac.ththaiscience.infoijpsr.com |
| Training Set (n) | Number of compounds used to build the model. | 28-35 compounds | chula.ac.thbenthamdirect.com |
| Correlation Coefficient (r²) | A measure of the fit of the model to the training data. | > 0.8 | chula.ac.th |
| Cross-Validated R² (q²) | A measure of the internal predictive ability of the model. | > 0.6 | ijpsr.com |
| Key Descriptors | Molecular properties correlated with activity. | Hydrophobicity, Steric Fields, Electrostatic Fields, Partial Charges | chula.ac.thbenthamdirect.com |
This table is interactive. Click on the headers to sort.
Ligand-Receptor Interaction Analysis from a SAR Perspective
Understanding how a ligand binds to its receptor is fundamental to rational drug design. For benzothiazole derivatives, molecular docking and interaction analysis have elucidated the specific forces driving molecular recognition.
Studies involving the interaction of a benzothiazole derivative with the enzyme lysozyme revealed the predominance of aromatic and hydrophobic van der Waals interactions. mdpi.com Specifically, T-shaped π-π stacking interactions between the benzothiazole's benzene ring and aromatic amino acid residues like tryptophan in the receptor's binding site were identified as crucial for stabilizing the complex. mdpi.com Conventional hydrogen bonds also contribute to the stability of the ligand-receptor complex. mdpi.com
In another example, docking studies of benzothiazole derivatives into the cannabinoid CB1 receptor binding pocket showed interactions with a host of amino acid residues, including Phenylalanine, Valine, Leucine, and Serine. mdpi.com These interactions are primarily hydrophobic and are critical for the ligand's affinity and orientation within the binding site. Similarly, docking of benzothiazole-triazole hybrids into the EGFR kinase domain highlighted the importance of hydrophobic van der Waal interactions for binding affinity. rsc.org This detailed analysis at the atomic level provides a structural basis for the observed SAR, guiding the design of more potent and selective derivatives.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-bromo-6,7-dichloro-1,3-benzothiazole, DFT calculations are instrumental in predicting its three-dimensional geometry and understanding the distribution of electrons within the molecule. While direct DFT studies on 2-bromo-6,7-dichloro-1,3-benzothiazole are not prevalent in the literature, data from analogous compounds, such as other halogenated benzothiazoles, provide valuable insights. For instance, studies on molecules like 2-(2-hydroxyphenyl)benzothiazole (B1206157) have successfully employed DFT at the B3LYP/6-311++G(**) level to analyze conformational and spectral characteristics nih.gov.
The first step in a typical DFT study is the optimization of the molecular structure to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For 2-bromo-6,7-dichloro-1,3-benzothiazole, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.
A representative table of predicted bond lengths and angles for a related compound, 6-bromo-2-methylsulfanyl-1,3-benzothiazole, as determined by X-ray crystallography and computational methods, is provided below to illustrate the type of data obtained from such analyses.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C7-S1 | 1.760 | |
| C3-S1 | 1.730 | |
| C7-S2 | 1.744 | |
| C8-S2 | 1.805 | |
| C-S-C | 87.5 (thiazole ring) |
Note: The data presented is for 6-bromo-2-methylsulfanyl-1,3-benzothiazole and serves as an illustrative example.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For 2-bromo-6,7-dichloro-1,3-benzothiazole, the electron-withdrawing nature of the bromine and chlorine atoms is expected to lower the energies of both the HOMO and LUMO, potentially affecting its reactivity profile.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the regions that are rich or poor in electrons. In the case of 2-bromo-6,7-dichloro-1,3-benzothiazole, the MEP would likely show negative potential (red and yellow regions) around the nitrogen and sulfur atoms of the thiazole (B1198619) ring, indicating their nucleophilic character. Positive potential (blue regions) would be expected around the hydrogen atoms and potentially near the halogen atoms, highlighting areas susceptible to nucleophilic attack. Studies on other halogenated aromatic compounds have shown that halogenation increases the positive charge of the aromatic part of the molecule nih.gov.
Quantum Chemical Studies on Reaction Pathways and Intermediates
Quantum chemical calculations are invaluable for mapping out the intricate details of chemical reactions, including the identification of transition states and reaction intermediates.
The bromine atom at the 2-position of 2-bromo-6,7-dichloro-1,3-benzothiazole is a potential site for nucleophilic substitution reactions. Quantum chemical studies can elucidate the mechanism of such reactions, determining whether they proceed through an SNAr (nucleophilic aromatic substitution), SN1, or SN2-like pathway. These calculations can model the approach of a nucleophile, the breaking of the C-Br bond, and the formation of the new bond.
Research on the nucleophilic substitution of other halogenated benzothiazoles and related heterocyclic systems has demonstrated the utility of these computational methods. For instance, quantum chemical studies on the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) have revealed a complex, stepwise reaction pathway involving seleniranium intermediates nih.govnih.gov. Such studies provide a framework for predicting the reactivity of 2-bromo-6,7-dichloro-1,3-benzothiazole with various nucleophiles.
Beyond identifying reaction pathways, quantum chemical calculations can provide quantitative data on the thermodynamics and kinetics of chemical transformations. By calculating the energies of reactants, products, transition states, and intermediates, it is possible to determine the activation energies and reaction enthalpies.
For the nucleophilic substitution on 2-bromo-6,7-dichloro-1,3-benzothiazole, these calculations would predict the feasibility of a given reaction (thermodynamic control) and the rate at which it would occur (kinetic control). For example, a study on the oxidation of benzothiazole (B30560) derivatives used kinetic studies to understand the reaction mechanism researchgate.net. Thermodynamic properties for benzothiazole itself have been determined experimentally and can be complemented by theoretical calculations osti.gov. This information is crucial for optimizing reaction conditions in synthetic applications.
In Silico Approaches for Target Prediction and Molecular Docking
In silico methods are a cornerstone of modern drug discovery and materials science, enabling the prediction of molecular interactions and biological activities.
Due to the wide range of biological activities reported for benzothiazole derivatives, in silico approaches are frequently employed to predict their potential molecular targets. mdpi.com These methods often involve screening the compound against a large database of known protein structures or using machine learning models trained on existing bioactivity data. For 2-bromo-6,7-dichloro-1,3-benzothiazole, such predictions could suggest potential applications as an antimicrobial, anticancer, or enzyme inhibitory agent.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the interaction between a small molecule ligand and a protein receptor. In the context of 2-bromo-6,7-dichloro-1,3-benzothiazole, docking studies could be performed to investigate its binding affinity and mode of interaction with various enzymes or receptors. For example, various benzothiazole derivatives have been subjected to molecular docking studies to explore their potential as antimicrobial agents by targeting enzymes like dihydroorotase or as anticonvulsant agents. nih.govresearchgate.netwjarr.com Other studies have used docking to investigate benzothiazole analogues as potential inhibitors for targets like E. coli MurB and trehalase in mosquitoes. nih.govfrontiersin.orgnih.gov The results of such studies, typically presented as binding energies and visualizations of the binding pose, can guide the design of more potent and selective analogs.
A hypothetical docking result for a benzothiazole derivative is shown in the table below:
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Dihydroorotase | -7.5 | ASN44, LEU222 |
| Anopheles funestus Trehalase | -8.7 | (Specific residues would be identified) |
| GABA-AT | -110 (MolDock Score) | (Specific residues would be identified) |
Note: This table presents illustrative data from docking studies of various benzothiazole derivatives against different protein targets and does not represent actual results for 2-bromo-6,7-dichloro-1,3-benzothiazole.
Computational Identification of Putative Biological Targets
Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific computational studies focused on identifying the putative biological targets of 2-bromo-6,7-dichloro-1,3-benzothiazole. While the benzothiazole scaffold is a common feature in many biologically active compounds, and computational methods are frequently employed to predict their targets, no published research to date has specifically applied these techniques to this particular di-chloro and bromo-substituted derivative.
Therefore, there is no available data from computational models predicting the binding of 2-bromo-6,7-dichloro-1,3-benzothiazole to protein kinases, DprE1, cannabinoid receptors, or sentrin-specific proteases. The unique electronic and steric properties conferred by the specific arrangement of the halogen substituents on the benzothiazole ring would necessitate dedicated in silico screening and molecular docking studies to hypothesize any potential biological interactions. Without such studies, any assignment of putative targets would be purely speculative.
Ligand-Protein Binding Affinity Predictions and Interaction Mapping
Consistent with the absence of target identification studies, there are no publicly available data on the predicted binding affinities or interaction maps of 2-bromo-6,7-dichloro-1,3-benzothiazole with any protein targets. The process of predicting ligand-protein binding affinity and mapping key interactions is contingent upon having a known or computationally predicted biological target.
Detailed computational analyses, typically involving molecular docking simulations followed by more rigorous methods like Molecular Dynamics (MD) simulations and free energy calculations (e.g., MM/PBSA or MM/GBSA), are required to estimate the binding free energy (ΔG) and to visualize the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between a ligand and its target protein. As no such studies have been reported for 2-bromo-6,7-dichloro-1,3-benzothiazole, there are no findings to present in this section.
The following table would typically be populated with data from such computational studies; however, due to the lack of available research, it remains empty.
| Putative Biological Target | Predicted Binding Affinity (e.g., ΔG, Ki, IC50) | Key Interacting Residues | Type of Interaction |
| No data available | No data available | No data available | No data available |
Future computational research initiatives would be necessary to generate the data required to populate such a table and to elucidate the potential therapeutic relevance of 2-bromo-6,7-dichloro-1,3-benzothiazole.
Advanced Spectroscopic and Structural Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-bromo-6,7-dichloro-1,3-benzothiazole, offering precise information about the atomic arrangement within the molecule.
¹H NMR and ¹³C NMR Spectral Analysis for Connectivity and Stereochemistry
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in defining the connectivity and chemical environment of the atoms in 2-bromo-6,7-dichloro-1,3-benzothiazole.
In the ¹H NMR spectrum of related benzothiazole (B30560) derivatives, aromatic protons typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. For 2-bromo-6,7-dichloro-1,3-benzothiazole, the single proton on the benzene (B151609) ring is expected to show a distinct chemical shift influenced by the adjacent chloro and bromo substituents. For instance, in the ¹H NMR spectrum of 2-bromobenzothiazole (B1268465), the aromatic protons resonate as multiplets in the range of δ 7.37-7.99 ppm. rsc.org
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms in the benzothiazole ring system will exhibit characteristic chemical shifts. The carbon atom attached to the bromine (C2) is expected to be significantly deshielded. The presence of two chlorine atoms on the benzene ring will further influence the chemical shifts of the aromatic carbons. In similar structures like 2-bromobenzothiazole, the carbon signals appear in a range from δ 120.9 to 152.3 ppm. rsc.org The specific substitution pattern of 2-bromo-6,7-dichloro-1,3-benzothiazole will result in a unique set of chemical shifts, allowing for unambiguous structural confirmation.
Table 1: Representative ¹H and ¹³C NMR Data for Related Benzothiazole Structures
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-bromobenzothiazole | 7.37-7.48 (m, 2H), 7.77-7.80 (m, 1H), 7.96-7.99 (m, 1H) rsc.org | 120.9, 122.8, 125.7, 126.6, 137.3, 138.9, 152.3 rsc.org |
| 2-chlorobenzothiazole | 7.33-7.44 (m, 2H), 7.69-7.70 (m, 1H), 7.90-7.91 (m, 1H) rsc.org | 121.0, 122.8, 125.7, 126.6, 136.0, 150.9, 153.1 rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of 2-bromo-6,7-dichloro-1,3-benzothiazole. The technique also provides valuable information about the molecule's fragmentation pattern, which aids in its structural elucidation.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which for 2-bromo-6,7-dichloro-1,3-benzothiazole (C₇H₂BrCl₂NS) would be calculated based on the precise masses of its constituent isotopes. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of their isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl). This unique pattern serves as a definitive confirmation of the presence and number of these halogen atoms in the molecule.
For example, the HRMS data for 2-bromobenzothiazole shows a calculated mass for [M+H]⁺ of 213.9326, with a found value of 213.9331, confirming its elemental composition. rsc.org
Table 2: Predicted Isotopic Distribution for the Molecular Ion of 2-bromo-6,7-dichloro-1,3-benzothiazole
| Ion | m/z (approx.) | Relative Abundance |
| [M]⁺ (with ⁷⁹Br, ³⁵Cl, ³⁵Cl) | 280 | Base Peak |
| [M+2]⁺ | 282 | Significant |
| [M+4]⁺ | 284 | Significant |
| [M+6]⁺ | 286 | Lower |
Note: This table represents a simplified prediction. The actual spectrum would show a more complex pattern due to the various combinations of isotopes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in 2-bromo-6,7-dichloro-1,3-benzothiazole by measuring the absorption of infrared radiation at various frequencies.
The IR spectrum of a benzothiazole derivative typically displays several characteristic absorption bands. Key absorptions for 2-bromo-6,7-dichloro-1,3-benzothiazole would include:
C=N stretching: This vibration for the thiazole (B1198619) ring is expected in the region of 1600-1450 cm⁻¹.
Aromatic C=C stretching: Multiple bands in the 1600-1400 cm⁻¹ region are characteristic of the benzene ring.
C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.
C-Cl stretching: The C-Cl stretching vibrations usually appear in the range of 800-600 cm⁻¹.
C-Br stretching: The C-Br stretching absorption is expected in the lower frequency region, typically between 700-500 cm⁻¹.
C-S stretching: The C-S bond in the thiazole ring gives rise to absorptions in the fingerprint region.
For instance, in related N-benzothiazol-2-yl benzamide (B126) derivatives, C=N stretching is observed around 1464 cm⁻¹, and C-S stretching is seen near 666 cm⁻¹. japsonline.com
X-ray Diffraction Studies for Solid-State Molecular Architecture
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information about bond lengths, bond angles, and intermolecular interactions.
Purity Assessment Techniques in Research (e.g., TLC)
Thin-layer chromatography (TLC) is a common and rapid technique used to assess the purity of a sample and to monitor the progress of a chemical reaction.
In the synthesis of benzothiazole derivatives, TLC is routinely used to confirm the consumption of starting materials and the formation of the product. rsc.org For the analysis of 2-bromo-6,7-dichloro-1,3-benzothiazole, a suitable solvent system (eluent) would be chosen to achieve good separation between the product and any potential impurities or unreacted starting materials. The spots on the TLC plate can be visualized under UV light, and the retention factor (Rf) value can be calculated. A pure sample should ideally show a single spot on the TLC plate. For instance, in the synthesis of 2-bromobenzothiazole, an Rf value of 0.46 was reported using a petroleum ether:ethyl acetate (B1210297) (30:1) solvent system. rsc.org
Exploration of Pharmacological and Biological Research Applications Mechanism Focused
Mechanistic Investigations of Antimicrobial Activities
Substituted benzothiazoles are recognized for their potent antimicrobial effects. Research into 2-bromo-6,7-dichloro-1,3-benzothiazole and its related analogs has sought to elucidate the mechanisms driving their ability to inhibit the growth of pathogenic microorganisms.
The antibacterial potential of benzothiazole (B30560) derivatives has been extensively studied. The core mechanism is often attributed to the inhibition of essential enzymes or cellular processes in bacteria. While specific mechanistic studies on 2-bromo-6,7-dichloro-1,3-benzothiazole are not widely detailed in publicly accessible literature, research on analogous compounds provides insight. For instance, many halogenated benzothiazoles exhibit antibacterial activity by targeting enzymes crucial for bacterial survival. The presence of halogens, such as bromine and chlorine in the 2, 6, and 7 positions, is thought to enhance the lipophilicity of the molecule, facilitating its passage through the bacterial cell membrane.
Research on related benzothiazole structures suggests potential mechanisms that may be relevant. One such mechanism involves the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication. By binding to this enzyme, the compound can effectively halt the replication process, leading to bacterial cell death. Another potential target is the bacterial cell division protein FtsZ. Inhibition of FtsZ disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, thereby preventing cell division and proliferation. The specific interactions and the precise molecular targets for 2-bromo-6,7-dichloro-1,3-benzothiazole remain a subject for more detailed investigation.
The antifungal properties of benzothiazole derivatives are also a significant area of research. The mechanisms underlying their action against fungal pathogens often involve the disruption of cell membrane integrity or the inhibition of key enzymes in fungal-specific metabolic pathways. The dichloro-substitution on the benzene (B151609) ring of the benzothiazole core is a feature in some compounds investigated for antifungal activity.
For many antifungal benzothiazoles, a primary proposed mechanism is the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. The halogen substituents on the 2-bromo-6,7-dichloro-1,3-benzothiazole molecule may enhance its ability to interact with the enzymes involved in the ergosterol pathway. Further research is necessary to confirm if this specific compound follows this mechanistic pathway and to identify the precise enzymes it may inhibit.
Research on Anticancer and Antiproliferative Mechanisms
The development of novel anticancer agents is a critical focus of medicinal chemistry, and benzothiazole derivatives have emerged as a promising class of compounds. Research has explored the potential of 2-bromo-6,7-dichloro-1,3-benzothiazole and related structures to inhibit cancer cell growth and to understand their molecular mechanisms of action.
Identifying the specific molecular targets of a potential anticancer compound is crucial for understanding its mechanism of action and for its further development. Research into the anticancer mechanisms of benzothiazoles has pointed to several key pathways and molecular targets. A prominent target for some benzothiazole derivatives is the family of protein kinases, which are often dysregulated in cancer and play a crucial role in cell signaling, proliferation, and survival. Inhibition of specific kinases, such as those involved in the MAP kinase or PI3K/Akt signaling pathways, can lead to the arrest of the cell cycle and the induction of apoptosis (programmed cell death).
Another area of investigation for some anticancer benzothiazoles is their ability to induce oxidative stress within cancer cells. By promoting the generation of reactive oxygen species (ROS), these compounds can damage cellular components like DNA, proteins, and lipids, ultimately triggering apoptotic cell death. The specific molecular interactions of 2-bromo-6,7-dichloro-1,3-benzothiazole within cancer cells and the key proteins it may inhibit are areas that require dedicated future research to be fully understood.
Research into Anti-Inflammatory and Analgesic Mechanisms
Inflammation is a complex biological response, and chronic inflammation is implicated in a variety of diseases. Benzothiazole derivatives have been investigated for their potential to modulate inflammatory pathways. The anti-inflammatory activity of this class of compounds is often linked to the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
The analgesic effects of benzothiazole derivatives are often correlated with their anti-inflammatory properties, as the reduction in inflammation can lead to a decrease in pain signaling. While direct research on the anti-inflammatory and analgesic mechanisms of 2-bromo-6,7-dichloro-1,3-benzothiazole is limited, the structural features of this compound make it a candidate for investigation in this area. The halogen substitutions may influence its ability to bind to the active sites of enzymes like COX or to modulate the activity of other pro-inflammatory signaling molecules. Further studies are needed to evaluate its efficacy and to elucidate the specific mechanisms by which it may exert anti-inflammatory and analgesic effects.
Mechanistic Studies on Anti-Tubercular Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has underscored the urgent need for novel anti-tubercular agents with new mechanisms of action. Halogenated benzothiazoles have emerged as a promising class of compounds in this therapeutic area.
A critical target in Mycobacterium tuberculosis is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.gov This enzyme is essential for the biosynthesis of the mycobacterial cell wall components, lipoarabinomannan and arabinogalactan. nih.gov DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenyl-phospho-ribose (DPR) to decaprenyl-phospho-arabinose (DPA), a crucial precursor for these cell wall polymers. nih.gov The vulnerability of DprE1 is enhanced by its location in the periplasmic space, making it more accessible to inhibitors. nih.govmdpi.com
Benzothiazinones (BTZs) are a well-studied class of DprE1 inhibitors that act covalently. nih.gov Their mechanism involves the enzymatic reduction of a nitro group, leading to the formation of a reactive species that forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, thereby irreversibly inhibiting the enzyme. nih.gov The presence of a nitro group is a common feature among many covalent DprE1 inhibitors. nih.gov While direct studies on 2-bromo-6,7-dichloro-1,3-benzothiazole are limited in this specific context, the broader class of halogenated benzothiazoles has been investigated for anti-mycobacterial activity, suggesting that they may also interact with key mycobacterial enzymes. mdpi.com The substitution pattern on the benzothiazole ring, including the presence of halogens, is critical for activity, influencing how the molecule fits into the enzyme's active site.
Investigation of Other Potential Biological Activities and Mechanisms
Beyond their anti-tubercular potential, halogenated benzothiazoles are being explored for a variety of other biological activities, driven by their ability to interact with diverse protein targets.
The structural features of benzothiazoles make them candidates for investigation as neuroprotective agents. Research in this area often focuses on mitigating oxidative stress, inflammation, and excitotoxicity, which are common pathways in neurodegenerative diseases. While specific studies on 2-bromo-6,7-dichloro-1,3-benzothiazole for neuroprotection are not widely reported, the core benzothiazole structure is a component of molecules that have been explored for such properties.
Carbonic Anhydrase Inhibition: A series of benzo[d]thiazole-5- and 6-sulfonamides have been synthesized and evaluated for their ability to inhibit various human carbonic anhydrase (hCA) isoforms. nih.gov These enzymes (EC 4.2.1.1) are involved in crucial physiological processes, and their dysregulation is implicated in several diseases. Halogenation of the benzothiazole ring has been shown to be a key factor in the inhibitory potency of these compounds. For instance, 2-amino-benzothiazole-6-sulfonamide derivatives with bromo and iodo substitutions were found to be highly effective inhibitors of hCA II, with inhibition constants (KIs) of 8.7 nM and 15.1 nM, respectively. nih.gov Several of these halogenated sulfonamides demonstrated subnanomolar to low nanomolar inhibition constants and isoform selectivity, particularly against hCA II, VII, and the tumor-associated hCA IX. nih.gov
Kinase Inhibition: Protein kinases are another major class of enzymes targeted in drug discovery, particularly in oncology. The benzothiazole scaffold is present in various kinase inhibitors. The specific substitution pattern, including halogenation, on the benzothiazole ring plays a crucial role in determining the binding affinity and selectivity for different kinases.
Mitochondrial Complex II Inhibition: Research into halogenated benzothiadiazine derivatives, which are structurally related to benzothiazoles, has shown that these compounds can inhibit mitochondrial respiratory complex II (succinate dehydrogenase). nih.gov While a direct correlation between this inhibition and cytotoxicity was not established, it points to the potential of halogenated heterocyclic compounds to interact with mitochondrial targets. nih.gov One potent derivative identified had an IC50 of 2.93 µM in a triple-negative breast cancer cell model. nih.gov
Anti-diabetic Research: N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides have been synthesized and evaluated for their in vivo anti-diabetic activity. researchgate.net Several of these compounds demonstrated a significant reduction in plasma glucose levels in a model of non-insulin-dependent diabetes mellitus. researchgate.net A potential mechanism of action for these compounds is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. researchgate.net Docking studies have suggested that these benzothiazole derivatives can form hydrogen bonds with catalytic residues in the active site of 11β-HSD1. researchgate.net
Anti-viral Research: The benzothiazole nucleus is a key structural motif in a number of compounds with antiviral properties. nih.gov For example, a 6-chlorobenzothiazole derivative incorporated into a benzothiazolyl-coumarin hybrid showed promising activity against HIV-1. nih.gov Structure-activity relationship (SAR) studies have indicated that substitutions on the benzothiazole ring are critical for antiviral potency. nih.gov Research has also identified benzothiazole-containing compounds as potential inhibitors of the dengue virus protease. nih.gov
Advanced Materials Science Research Perspectives
Investigation of Electronic and Optical Properties of Benzothiazole (B30560) Derivatives
Benzothiazoles are a class of heterocyclic compounds that have garnered significant interest in materials science due to their versatile electronic and optical properties. google.com The benzothiazole core, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, provides a rigid and planar structure with an extended π-conjugated system, which is fundamental to its electronic behavior. wikipedia.org
Theoretical and experimental studies on various benzothiazole derivatives have shown that their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be finely tuned by introducing different substituent groups. nih.gov The energy gap between the HOMO and LUMO determines the electronic and optical characteristics of the molecule, including its absorption and emission spectra.
The introduction of halogen atoms to the benzothiazole framework significantly influences its electronic properties through inductive and resonance effects. In the case of 2-bromo-6,7-dichloro-1,3-benzothiazole , the presence of three halogen atoms—one bromine and two chlorine atoms—is expected to have a pronounced effect. Halogens are electron-withdrawing groups, which generally lower both the HOMO and LUMO energy levels. This can lead to a red-shift in the absorption and emission spectra compared to the unsubstituted benzothiazole.
The specific positioning of the halogens is also crucial. The bromine atom at the 2-position and the chlorine atoms at the 6- and 7-positions would create a unique electron distribution across the molecule. This polyhalogenation is likely to enhance the electron-accepting properties of the benzothiazole core, making it a potentially valuable building block for n-type organic semiconductors.
Table 1: Predicted Electronic Properties of Substituted Benzothiazoles
| Compound | Substituents | Predicted HOMO Level | Predicted LUMO Level | Predicted Band Gap |
|---|---|---|---|---|
| Benzothiazole | None | High | High | Wide |
| 2-Bromobenzothiazole (B1268465) | 2-Bromo | Lower | Lower | Narrower |
| 6,7-Dichlorobenzothiazole | 6,7-Dichloro | Lower | Lower | Narrower |
| 2-bromo-6,7-dichloro-1,3-benzothiazole | 2-Bromo, 6,7-Dichloro | Lowest | Lowest | Narrowest |
This table is a qualitative prediction based on the known effects of halogen substituents on benzothiazole derivatives.
Role of Benzothiazoles as Precursors in Polymer Synthesis for Functional Materials
Halogenated benzothiazoles are versatile precursors in the synthesis of functional polymers for a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nih.govresearchgate.net The halogen atoms provide reactive sites for various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which are instrumental in building conjugated polymer backbones.
For 2-bromo-6,7-dichloro-1,3-benzothiazole , the presence of a bromine atom at the 2-position offers a primary site for polymerization. The carbon-bromine bond is generally more reactive in cross-coupling reactions than carbon-chlorine bonds, allowing for selective functionalization. This would enable the incorporation of the 6,7-dichlorobenzothiazole unit into a polymer chain.
The two chlorine atoms at the 6- and 7-positions could serve as secondary reaction sites for further modification of the resulting polymer, such as cross-linking or the introduction of other functional groups to fine-tune the material's properties. google.com The strong electron-withdrawing nature of the dichloro-substituted benzothiazole unit would also impart desirable electronic characteristics to the polymer, potentially leading to materials with high electron affinity suitable for electron-transporting layers in electronic devices.
Table 2: Potential Polymerization Reactions Involving 2-bromo-6,7-dichloro-1,3-benzothiazole
| Reaction Type | Reactive Site | Potential Polymer Structure | Potential Application |
|---|---|---|---|
| Suzuki Coupling | C2-Br | Alternating copolymer | OLEDs, OPVs |
| Stille Coupling | C2-Br | Alternating copolymer | Organic Field-Effect Transistors (OFETs) |
| Post-polymerization functionalization | C6-Cl, C7-Cl | Modified homopolymer | Sensors, Functional Coatings |
This table outlines hypothetical applications based on the known reactivity of halogenated aromatic compounds.
Exploration in Dye Chemistry and Related Applications (e.g., Thioflavin)
Benzothiazole is a key structural component in many dyes, with Thioflavin T being a prominent example. wikipedia.org Thioflavin T is a fluorescent dye known for its ability to bind to amyloid fibrils, which are associated with neurodegenerative diseases. sigmaaldrich.com Its fluorescence is highly dependent on its molecular environment; it is weakly fluorescent in solution but exhibits a strong fluorescence enhancement upon binding to amyloid structures. sigmaaldrich.com
The photophysical properties of Thioflavin T and its analogues are dictated by the electronic interplay between the benzothiazole ring and the dimethylaminophenyl group. The introduction of halogen atoms onto the benzothiazole ring of a Thioflavin-like structure would be expected to modulate its absorption and emission wavelengths, as well as its quantum yield.
In a hypothetical Thioflavin analogue derived from 2-bromo-6,7-dichloro-1,3-benzothiazole , the electron-withdrawing nature of the three halogen atoms would likely lead to a bathochromic (red) shift in both the absorption and emission spectra. This could be advantageous for biological imaging applications, as longer wavelengths of light penetrate tissues more deeply and with less scattering. The halogens could also influence the binding affinity and selectivity of the dye for specific amyloid structures.
Table 3: Predicted Properties of a Hypothetical Thioflavin Analogue
| Feature | Thioflavin T | Hypothetical Analogue from 2-bromo-6,7-dichloro-1,3-benzothiazole |
|---|---|---|
| Core Structure | Benzothiazole | 6,7-dichlorobenzothiazole |
| Key Substituent | None on benzothiazole ring | 2-Bromo, 6,7-Dichloro |
| Predicted Absorption Max (λmax) | ~412 nm | > 412 nm (Red-shifted) |
| Predicted Emission Max (λem) | ~482 nm (bound) | > 482 nm (Red-shifted) |
| Potential Advantage | Established amyloid probe | Potentially improved tissue penetration for imaging |
This table presents a speculative comparison based on the principles of dye chemistry and the known effects of halogenation.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways for Highly Substituted 2-bromo-6,7-dichloro-1,3-benzothiazole Analogues
The creation of a diverse library of analogues is fundamental to exploring the potential of the 2-bromo-6,7-dichloro-1,3-benzothiazole core. Future work should focus on developing versatile and efficient synthetic strategies to introduce a wide range of functional groups onto this scaffold. Modern synthetic methodologies, which have been successfully applied to other benzothiazoles, offer a starting point for these investigations. nih.gov
Key areas for exploration include:
Transition-Metal-Catalyzed Cross-Coupling Reactions: The bromine atom at the C-2 position is an ideal handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions would allow for the introduction of aryl, alkyl, alkynyl, and amino moieties, generating a vast array of novel derivatives. Research could focus on optimizing reaction conditions to accommodate the electron-deficient nature of the dichloro-substituted benzene (B151609) ring.
One-Pot and Tandem Reactions: Developing one-pot syntheses starting from precursors like 4,5-dichloro-2-aminothiophenol would be a highly efficient approach. mdpi.com Such strategies, which often utilize green chemistry principles by minimizing solvents and purification steps, could involve condensation with various reagents followed by in-situ bromination or further functionalization. nih.gov
Photocatalysis and Electrosynthesis: These modern techniques offer mild and highly selective ways to form new bonds. nih.gov Future studies could explore light-mediated or electrochemical methods to functionalize the 2-bromo-6,7-dichloro-1,3-benzothiazole core, potentially enabling transformations that are difficult to achieve with traditional thermal methods.
A summary of established synthetic strategies for other 2-substituted benzothiazoles that could be adapted is presented below.
| Synthetic Strategy | Reactants | Catalyst/Conditions | Potential Application for Analogues | Reference |
| Oxidative Cyclization | N-arylthioureas | RuCl₃ or Pd(OAc)₂ | Synthesis of 2-amino or 2-(dialkylamino) substituted benzothiazole (B30560) analogues. | nih.gov |
| Condensation | 2-Aminothiophenol & Aldehydes | H₂O₂/HCl or Heterogeneous catalysts (e.g., SnP₂O₇) | Efficient, green synthesis of 2-aryl or 2-alkyl analogues. | nih.govmdpi.com |
| SRN1 Mechanism | o-Iodoarylisothiocyanates & Methylene compounds | Sodium Hydride (NaH) | Transition-metal-free synthesis for introducing diverse substituents at C-2. | nih.gov |
| Acylation/Cyclization | 2-Aminothiophenol & Acid Chlorides | KF·Al₂O₃ | A mild, high-yield route to 2-acylbenzothiazole precursors. | nih.gov |
This table is interactive. Click on the headers to sort the data.
Advanced Mechanistic Studies on Bioactivity at the Molecular Level
Benzothiazole derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov The 2-bromo-6,7-dichloro-1,3-benzothiazole scaffold is a prime candidate for drug discovery, but realizing this potential requires a deep understanding of its mechanism of action at the molecular level.
Future research should prioritize:
Target Identification and Validation: High-throughput screening of a library of 2-bromo-6,7-dichloro-1,3-benzothiazole analogues against various cell lines and enzyme panels could identify initial hits. Subsequent studies would need to pinpoint the specific molecular target (e.g., an enzyme, receptor, or nucleic acid) through techniques like affinity chromatography, proteomics, or genetic approaches.
Structure-Activity Relationship (SAR) Studies: A systematically synthesized library of analogues is crucial for establishing robust SAR. By correlating structural modifications with changes in biological activity, researchers can build models that predict the features necessary for potency and selectivity. For instance, studies on other benzothiazoles have shown that substitutions on the benzene ring significantly modulate their pharmacological profiles. researchgate.net
Computational and Biophysical Analysis: Molecular docking and molecular dynamics (MD) simulations can provide insights into the binding modes of active compounds with their biological targets. These computational predictions should be validated experimentally using biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR), or Surface Plasmon Resonance (SPR) to confirm direct binding and characterize the interaction kinetics and thermodynamics. Quantum chemical calculations could also elucidate how the halogen atoms contribute to binding energy and specificity. nih.gov
Rational Design of Next-Generation Benzothiazole-Based Research Probes and Tool Compounds
Beyond therapeutic applications, the unique structural and electronic properties of halogenated benzothiazoles make them attractive scaffolds for chemical biology tools. The 2-bromo-6,7-dichloro-1,3-benzothiazole core could be engineered into sophisticated probes for imaging, detection, and mechanistic studies.
Key design strategies for future research include:
Fluorescent Probes: The benzothiazole nucleus is a known fluorophore. Researchers could design novel fluorescent probes based on the 2-bromo-6,7-dichloro-1,3-benzothiazole scaffold. The heavy atoms (Br, Cl) could potentially induce interesting photophysical properties, such as phosphorescence or use in Förster Resonance Energy Transfer (FRET) systems. These probes could be designed to detect specific analytes, ions, or biomolecules through mechanisms like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT).
Affinity-Based Probes: By incorporating a reactive group or a photo-crosslinker, analogues of 2-bromo-6,7-dichloro-1,3-benzothiazole could be converted into activity-based probes (ABPs) or affinity labels. These tools are invaluable for identifying and profiling enzyme families or for covalently labeling a specific biological target in its native environment, facilitating its isolation and identification.
PET Ligands: The presence of a bromine atom allows for the potential development of radiolabeled ligands for Positron Emission Tomography (PET) imaging. Substitution of the stable bromine with a positron-emitting isotope (e.g., ⁷⁶Br) could yield imaging agents for visualizing the distribution of a specific drug target in vivo, which would be invaluable for both drug development and clinical diagnostics.
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 2-bromo-6,7-dichloro-1,3-benzothiazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis often involves halogenation of benzothiazole precursors. For example, bromination of 6,7-dichloro-1,3-benzothiazole using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (60–80°C) yields the target compound . Catalytic systems like Pd(PPh₃)₂Cl₂ can enhance regioselectivity, but stoichiometric bromine sources may lead to over-halogenation, requiring careful optimization .
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) distinguish between positional isomers in halogenated benzothiazoles?
- Methodological Answer :
- ¹H NMR : The deshielding effect of bromine and chlorine substituents alters chemical shifts. For instance, protons adjacent to bromine (C2) show downfield shifts (~δ 8.2 ppm) compared to chlorine-substituted positions .
- FT-IR : Stretching vibrations of C-Br (550–600 cm⁻¹) and C-Cl (650–750 cm⁻¹) provide distinct fingerprints. DFT calculations (B3LYP/6-31G) validate vibrational assignments and confirm substitution patterns .
Q. What safety protocols are critical when handling brominated benzothiazoles?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
- Storage: Dry, inert environments (argon) prevent decomposition.
- Spills: Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How do bromine and chlorine substituents affect the electronic structure and reactivity of 1,3-benzothiazoles?
- Methodological Answer :
- DFT Studies : Bromine’s electron-withdrawing effect reduces HOMO-LUMO gaps, enhancing electrophilic substitution at C4/C5. Chlorine’s inductive effect stabilizes the aromatic ring, but steric hindrance at C6/C7 limits cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Reactivity Table :
| Substituent Position | Hammett Constant (σ) | Reactivity in SNAr |
|---|---|---|
| 6-Cl | +0.23 | Moderate |
| 7-Cl | +0.23 | Moderate |
| 2-Br | +0.26 | High |
- Data derived from computational and experimental studies .
Q. What strategies resolve contradictions in reported biological activities of halogenated benzothiazoles?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., solvent polarity, cell lines). For example:
- Antimicrobial Activity : Conflicting MIC values may stem from variations in bacterial strains (Gram+ vs. Gram−). Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
- Cytotoxicity : Differences in IC₅₀ values (e.g., HeLa vs. HEK293 cells) require normalization to cell viability markers (MTT assay) and ROS quantification .
Q. How can computational modeling guide the design of 2-bromo-6,7-dichloro-1,3-benzothiazole derivatives for optoelectronic applications?
- Methodological Answer :
- TD-DFT Calculations : Predict absorption/emission spectra by analyzing charge-transfer transitions. For example, introducing electron-donating groups (e.g., -NH₂) at C4 increases λₐ₆ₛ in the visible range (450–500 nm) .
- NLO Properties : First hyperpolarizability (β) calculations indicate potential for nonlinear optical materials when conjugated with π-acceptors (e.g., tetrathiafulvalene) .
Methodological Challenges and Solutions
Q. What are the limitations of X-ray crystallography for structural elucidation of halogenated benzothiazoles?
- Answer : Heavy atoms (Br, Cl) cause absorption errors, reducing diffraction quality. Mitigate using:
- Low-temperature crystallography (100 K) to minimize thermal motion.
- Synchrotron radiation for high-resolution data .
Q. How to optimize HPLC methods for separating halogenated benzothiazole metabolites?
- Answer :
- Column : C18 with end-capping (3.5 µm particles).
- Mobile Phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA).
- Detection : UV-Vis at 254 nm (Cl/Br absorption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
